molecular formula C11H16ClNO3 B6594098 Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride CAS No. 915713-04-1

Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride

Cat. No.: B6594098
CAS No.: 915713-04-1
M. Wt: 245.70 g/mol
InChI Key: SCHQOUOAAAKWQL-SBSPUUFOSA-N
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Description

Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a chemical compound known for its applications in various scientific fields. It is an ester derivative of 2-amino-3-(2-methoxyphenyl)propanoic acid, commonly used in organic synthesis and pharmaceutical research. The compound’s structure includes an amino group, a methoxyphenyl group, and a methyl ester, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(2-methoxyphenyl)propanoic acid. This can be achieved through the following steps:

    Esterification: The carboxylic acid group of 2-amino-3-(2-methoxyphenyl)propanoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride is utilized in various research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: In the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

    2-Amino-3-(2-methoxyphenyl)propanoic acid: The parent compound without the ester group.

    Methyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: A positional isomer with the methoxy group at the 4-position.

    Ethyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride: An ester derivative with an ethyl group instead of a methyl group.

Uniqueness: Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its methoxyphenyl group provides specific electronic and steric properties that differentiate it from other similar compounds.

Biological Activity

Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride, often referred to as a methoxyphenyl derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a chiral center and a methoxy group, which significantly influence its biological activity. The presence of the methoxy group enhances its lipophilicity and may affect its interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, contributing to its potential antidepressant and anxiolytic effects.

Interaction with Receptors

  • Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood regulation.
  • Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several pathogenic bacteria and fungi. For instance, it demonstrated significant inhibitory effects on Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 64 µg/mL for fungi and 128 µg/mL for bacteria .

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of this compound on FaDu hypopharyngeal tumor cells. Results indicated that the compound induced apoptosis more effectively than the reference drug bleomycin, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • In a comparative study of various compounds, this compound was found to inhibit the growth of Candida albicans at a concentration of 64 µg/mL, showcasing its effectiveness against opportunistic fungal infections .

Table 1: Biological Activities of this compound

Activity TypeTarget Organisms/CellsObserved EffectMIC (µg/mL)
AnticancerFaDu hypopharyngeal tumor cellsInduced apoptosisNot specified
AntimicrobialCandida albicansGrowth inhibition64
Staphylococcus aureusGrowth inhibition128

Properties

IUPAC Name

methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHQOUOAAAKWQL-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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